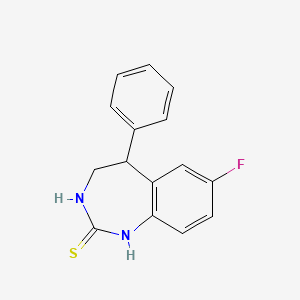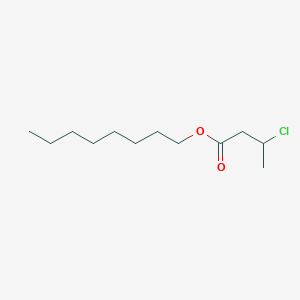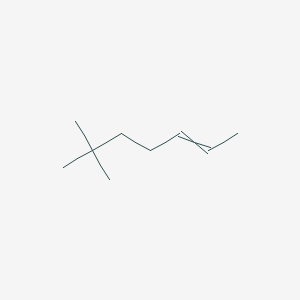![molecular formula C11H24N2O B14377472 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol CAS No. 88630-87-9](/img/structure/B14377472.png)
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol is an organic compound characterized by the presence of a diazenyl group (N=N) attached to a tert-butyl group and a hydroxyl group on a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butyl diazene with 2-methylhexan-2-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as flow chemistry to optimize reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-[(E)-tert-Butyldiazenyl]-2-methylhexane: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Methylhexan-2-ol: Does not contain the diazenyl group, making it less reactive in certain chemical reactions.
tert-Butyl diazene: A simpler structure without the hexane backbone, used in different contexts.
Uniqueness
3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol is unique due to the combination of the diazenyl and hydroxyl groups on a hexane backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88630-87-9 |
|---|---|
Fórmula molecular |
C11H24N2O |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
3-(tert-butyldiazenyl)-2-methylhexan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-7-8-9(11(5,6)14)12-13-10(2,3)4/h9,14H,7-8H2,1-6H3 |
Clave InChI |
PQPVGRLLMLIOSG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)(C)O)N=NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)










![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
